3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
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Overview
Description
3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that features a thiadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under cyclization conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the thiadiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can lead to thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anticancer agent, given the known bioactivity of thiadiazole derivatives.
Biological Studies: It can be used in studies of enzyme inhibition, particularly those involving thiadiazole-containing compounds.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have been studied for their antimicrobial and anticancer properties.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their pharmacological activities, including as central nervous system agents.
Imidazolidine-2,4-dione Derivatives: These compounds are of interest for their potential use in pharmaceuticals, particularly as anticonvulsants.
Uniqueness
3-(1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to its combination of three distinct moieties, each contributing to its overall bioactivity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-2-3-10-12(23-17-16-10)13(21)18-6-4-9(5-7-18)19-11(20)8-15-14(19)22/h9H,2-8H2,1H3,(H,15,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWELPRWDYQORRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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